

Unlocking Intracellular Calcium Signaling: A Technical Guide to ARN11391

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Compound of Interest

Compound Name: ARN11391

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This technical guide provides an in-depth overview of **ARN11391**, a selective potentiator of the Inositol 1,4,5-Trisphosphate Receptor Type 1 (ITPR1). This document details its physicochemical properties, mechanism of action, and the experimental protocols utilized to characterize its function, offering a comprehensive resource for researchers in cellular signaling and drug discovery.

Core Compound Data

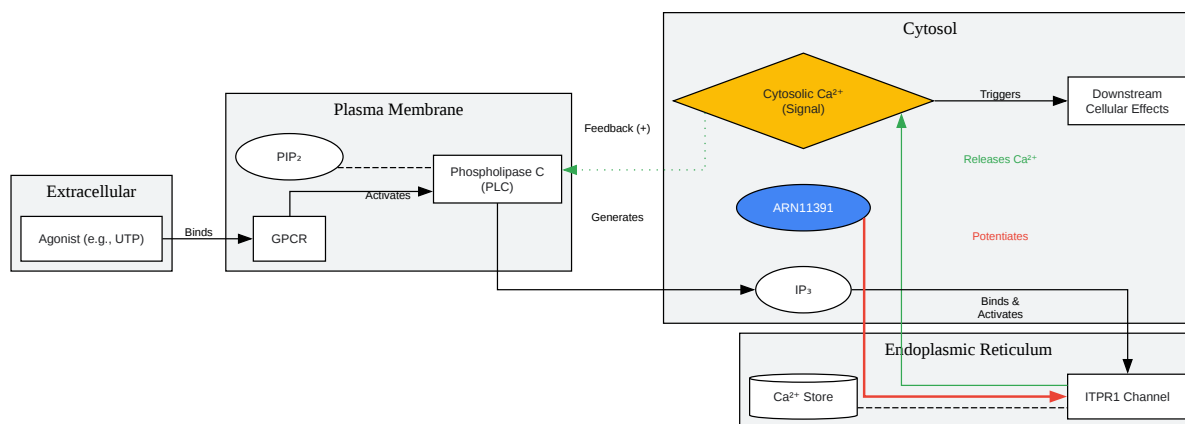
ARN11391 is a valuable pharmacological tool for modulating intracellular calcium (Ca^{2+}) levels. Its fundamental properties are summarized below.

Property	Value	Reference(s)
CAS Number	1214569-31-9	[1][2][3][4][5]
Molecular Weight	383.48 g/mol	[1][4]
Molecular Formula	C ₂₂ H ₂₉ N ₃ O ₃	[2][3][5]
Solubility	Soluble to 100 mM in DMSO and ethanol	[2][3]

Mechanism of Action and Signaling Pathway

ARN11391 selectively enhances the activity of ITPR1, an intracellular ligand-gated calcium channel located on the membrane of the endoplasmic reticulum (ER).[6][7][8] The canonical ITPR1 signaling pathway is initiated by the activation of cell surface receptors (e.g., G protein-coupled receptors), which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor, ITPR1, causing the release of Ca²⁺ from the ER into the cytoplasm.

ARN11391 acts directly on the ITPR1 channel to increase its open probability, thereby potentiating the Ca²⁺ release triggered by IP₃.^[1] This amplified Ca²⁺ signal can then influence a multitude of downstream cellular processes. Evidence also suggests a potential positive feedback loop where the increased cytosolic Ca²⁺ can further stimulate Ca²⁺-dependent PLC isoforms, leading to more IP₃ production.^[1]



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Caption: **ARN11391** potentiates the ITPR1 signaling pathway.

Quantitative Data Summary

The efficacy of **ARN11391** has been quantified in various cellular assays. The data below is compiled from studies using HEK293 cells engineered to express ITPR1.

Parameter	Condition	Value	Significance	Reference
ITPR1 Open Channel Probability	Vehicle (DMSO)	<0.01	-	[1]
20 μ M ARN11391	~0.2	p < 0.01	[1]	
UTP-Induced Ca ²⁺ Mobilization	Wild-Type ITPR1 + Vehicle	Baseline Response	-	[1]
Wild-Type ITPR1 + 10 μ M ARN11391	Marked Potentiation	p < 0.001	[1]	
R269W Mutant ITPR1 + 10 μ M ARN11391	Significant Potentiation	p < 0.001	[1]	
T267M Mutant ITPR1 + 10 μ M ARN11391	Significant Potentiation	p < 0.05	[1]	
IP ₃ Uncaging-Induced Ca ²⁺ Mobilization	Mutant ITPR1 (R269W/T267M)	Baseline Response	-	[1]
Mutant ITPR1 + 10 μ M ARN11391	Amplified Response	p < 0.01	[1]	

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize **ARN11391**.

HEK293 Cell Culture and Transfection

This protocol describes the standard procedure for maintaining and preparing Human Embryonic Kidney (HEK293) cells for subsequent experiments.

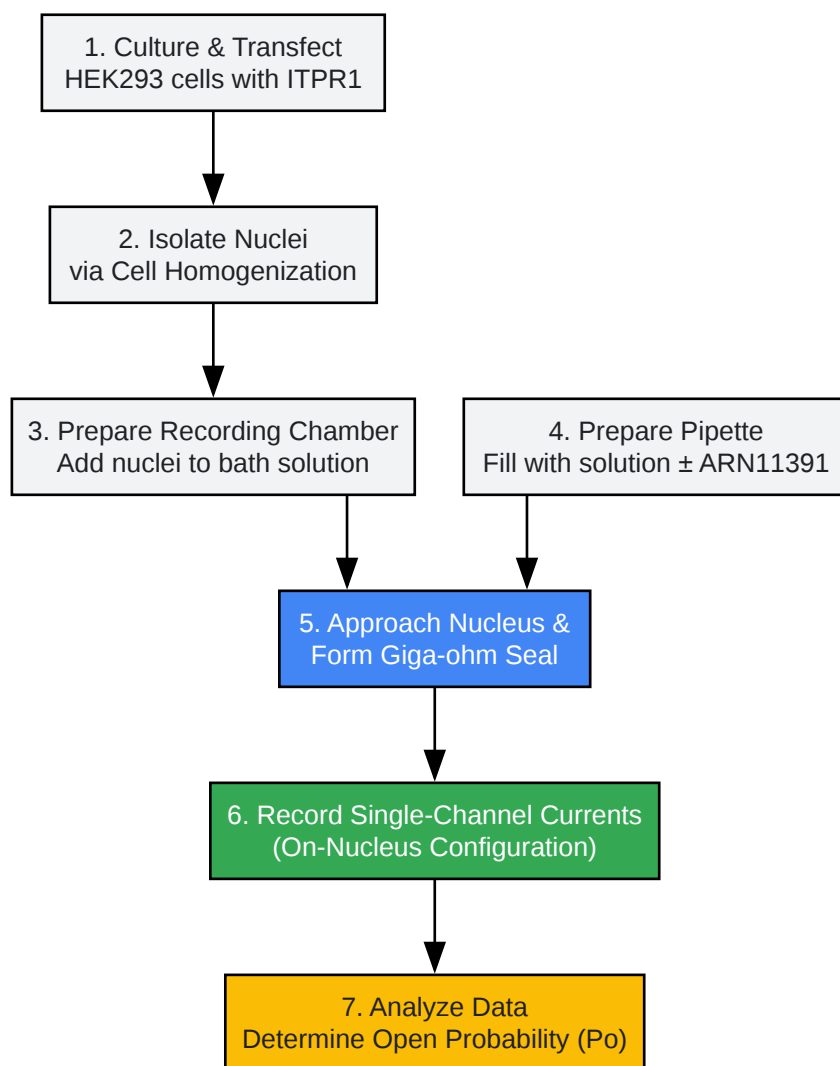
- **Cell Maintenance:** Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- **Subculturing:** Passage cells upon reaching 80-90% confluency. Wash with PBS, detach using a brief incubation with 0.25% Trypsin-EDTA, and re-plate at a suitable subculture ratio (e.g., 1:5).[9]
- **Transfection:** For transient expression of ITPR1 constructs, seed 4.5×10^5 to 6.0×10^5 cells per well in a 6-well plate. The following day, transfect cells using a lipid-based transfection reagent (e.g., Lipofectamine™ 3000) according to the manufacturer's protocol.[9] For stable or inducible expression, utilize appropriate selection antibiotics or induction agents (e.g., tetracycline).[1]
- **Post-Transfection:** Allow 24-48 hours for gene expression before proceeding with functional assays.

On-Nucleus Patch-Clamp Electrophysiology

This advanced electrophysiology technique allows for the direct measurement of ITPR1 channel activity by using the outer nuclear membrane as a surrogate for the ER.[3][4]

- **Nuclei Isolation:** Homogenize cultured HEK293 cells expressing ITPR1 in a specific buffer to release intact nuclei. Keep the preparation on ice.[5]
- **Chamber Preparation:** Add the nuclei-containing homogenate to an experimental chamber on the microscope stage filled with the bath solution. Allow nuclei to settle for 5-10 minutes. [4]
- **Pipette and Solutions:**
 - **Bath Solution (in mM):** 140 KCl, 0.06 CaCl₂, 0.5 EGTA, 10 K-Hepes (pH 7.3).[1]
 - **Pipette Solution (in mM):** 140 KCl, 0.5 EGTA, 0.46 CaCl₂, 10 K-Hepes, 0.5 ATP, 0.008 IP₃. [1] The pipette solution should also contain either vehicle (DMSO) or 20 μM **ARN11391**.[1]
- **Recording:**

- Approach an isolated nucleus with a high-resistance (15-20 M Ω) glass micropipette.[1]
- Establish a giga-ohm seal on the outer nuclear membrane.
- Record single-channel currents in the on-nucleus configuration at a holding potential of +40 mV.[1]
- Analyze data to determine the open channel probability (P_o).



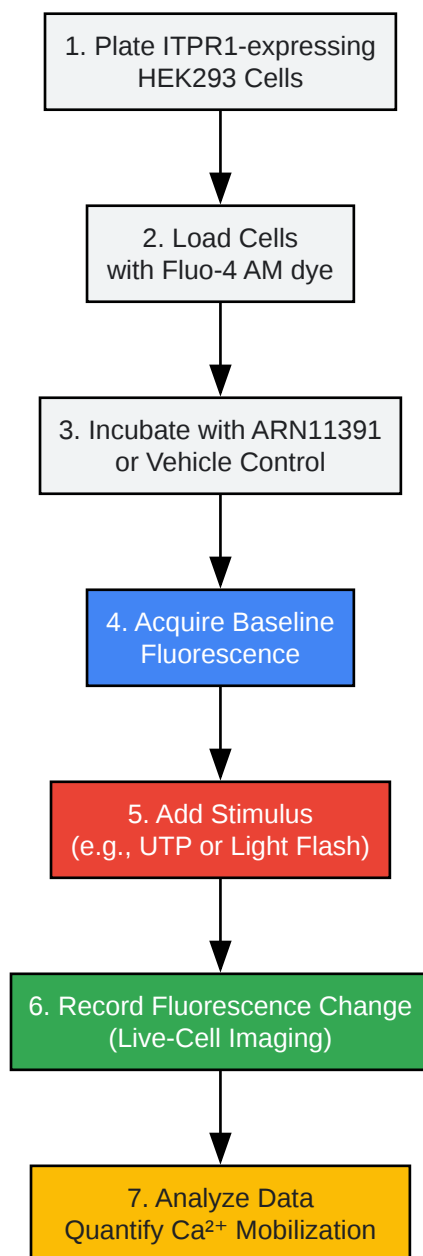
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Caption: Workflow for on-nucleus patch-clamp experiments.

Fluo-4 Intracellular Calcium Imaging

This method uses a fluorescent Ca^{2+} indicator, Fluo-4 AM, to visualize and quantify changes in intracellular calcium concentration in response to stimuli.

- Cell Plating: Seed ITPR1-expressing HEK293 cells in 96-well microplates or on glass-bottom dishes.
- Dye Loading:
 - Wash cells twice with a physiological buffer (e.g., PBS with 10 mM glucose and 0.5 mM sulfinpyrazone).[1]
 - Incubate cells with 5 μM Fluo-4 AM in the same buffer for 45-60 minutes at 37°C.[1][10]
 - For experiments involving IP_3 uncaging, co-incubate with 1 μM ci- IP_3 /PM.[1]
- Compound Incubation: Wash cells twice to remove excess dye. Incubate with buffer containing either vehicle (DMSO) or the desired concentration of **ARN11391** (e.g., 10 μM) for 20 minutes at 37°C.[1]
- Imaging and Stimulation:
 - Place the plate on a fluorescence microscope or plate reader equipped for live-cell imaging (Excitation/Emission: ~494/516 nm).
 - Acquire baseline fluorescence readings.
 - Add a stimulus, such as 5 μM UTP, to activate the ITPR1 pathway.[1]
 - For IP_3 uncaging experiments, use an intense flash of UV light to photolyze the caged IP_3 , releasing free IP_3 into the cytosol.[1]
 - Record the change in fluorescence intensity over time.
- Data Analysis: Quantify the maximal change in fluorescence to determine the extent of Ca^{2+} mobilization.



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Caption: Workflow for Fluo-4 calcium imaging experiments.

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